N-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 4-chlorophenyl carboxamide group, a 4-ethoxy-3-methoxyphenyl ring at position 4, and a methyl group at position 4. DHPM derivatives are frequently synthesized via acid-catalyzed cyclocondensation, as seen in related compounds .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-4-29-16-10-5-13(11-17(16)28-3)19-18(12(2)23-21(27)25-19)20(26)24-15-8-6-14(22)7-9-15/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIWROKHZHOKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with 4-ethoxy-3-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound This intermediate is then subjected to cyclization with urea or thiourea under controlled conditions to form the tetrahydropyrimidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent positions, oxidation states (e.g., thioxo vs. oxo), and aryl group functionalization. Below is a comparative analysis:
Physicochemical Properties
- Melting Points: For analogs in , melting points correlate with substituent complexity. 4n (2-thioxo): 205–207°C . The target compound’s 3-methoxy group likely elevates its melting point due to increased polarity, though exact data are unavailable.
- Lipophilicity : The 4-ethoxy-3-methoxyphenyl group in the target compound may enhance membrane permeability compared to analogs with fewer alkoxy groups .
Biological Activity
N-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a notable compound within the tetrahydropyrimidine class, recognized for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in antimicrobial and anti-inflammatory therapies. Its complex structure allows for significant interaction with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with several functional groups that enhance its reactivity and biological activity. The presence of a carboxamide group and methoxy substituents contributes to its pharmacological profile.
Molecular Formula
- C : 22
- H : 24
- Cl : 1
- N : 3
- O : 4
Structural Characteristics
The structural integrity of this compound has been confirmed through X-ray crystallography, revealing specific bond lengths and angles critical for its biological function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
Activity Data Table
| Microbial Strain | Activity Level (mg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.25 | |
| Staphylococcus aureus | 0.5 | |
| Pseudomonas aeruginosa | 1 |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This suggests its potential use in treating conditions characterized by excessive inflammation.
Inhibition Data Table
The mechanism underlying the biological activity of this compound involves its ability to interact with specific enzymes and receptors in microbial resistance mechanisms and inflammatory processes. Docking studies have elucidated these interactions, highlighting the importance of its structural components in binding affinity.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it was more effective than standard antibiotics against resistant strains of bacteria. The study utilized a series of agar diffusion assays to evaluate the compound's effectiveness.
Case Study 2: Anti-inflammatory Activity
In another investigation focused on its anti-inflammatory effects, the compound was tested in vivo using an animal model of arthritis. Results showed a significant reduction in inflammatory markers compared to control groups treated with placebo.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via Biginelli-like multicomponent reactions. Key steps include:
- Reagents : Aromatic aldehydes, urea/thiourea derivatives, and β-keto esters or amides. For example, substituted phenyl groups are introduced via condensation reactions under acidic conditions (e.g., HCl in ethanol) .
- Optimization : Solvent choice (ethanol vs. acetone) and temperature control (reflux at ~80°C for 24–48 hours) significantly impact yield. Crystallization from methanol or ethanol is recommended for purification .
- Purity Validation : Use HPLC with a C18 column (methanol/water gradient) and confirm structural integrity via (e.g., δ 6.8–7.4 ppm for aromatic protons) .
Q. How is the compound characterized structurally, and what analytical methods are critical?
- Single-Crystal X-ray Diffraction : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation. For example, bond angles around the oxo group (C=O) typically range from 120–122° .
- Spectroscopy : identifies carbonyl carbons (δ 165–175 ppm) and methyl groups (δ 18–22 ppm). IR spectroscopy validates the amide C=O stretch (~1680 cm) .
Q. What are the primary biological targets or assays used to evaluate its activity?
- In Vitro Assays : Screen against kinase enzymes (e.g., EGFR or CDK2) using fluorescence polarization. IC values are calculated via dose-response curves .
- Cellular Models : Antiproliferative activity in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Compare results with positive controls like doxorubicin .
Advanced Research Questions
Q. How can structural modifications enhance binding affinity or metabolic stability?
- SAR Strategies :
- Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF) to improve target engagement .
- Introduce a methyl group at the 6-position to sterically shield the oxo group from metabolic oxidation .
- Computational Guidance : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets. Validate with free-energy perturbation (FEP) calculations .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Standardize protocols using the ADP-Glo™ Kinase Assay .
- Statistical Analysis : Apply ANOVA to compare datasets, and validate outliers via dose-response re-testing under controlled conditions (e.g., fixed pH and temperature) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways (e.g., apoptosis-related genes like BAX/BCL-2) .
- Chemical Proteomics : Use clickable probes (alkyne-tagged analogs) to pull down target proteins from cell lysates. Identify bound proteins via LC-MS/MS .
Methodological Notes
- Synthesis Troubleshooting : Low yields may result from insufficient acid catalysis. Increase HCl concentration (1–2 equiv) or switch to Lewis acids like ZnCl .
- Bioactivity Confounding Factors : Serum proteins in cell culture media can sequester the compound. Use serum-free conditions or adjust dosing intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
